molecular formula C8H15NO B13570771 3-Oxabicyclo[3.3.1]nonan-7-amine

3-Oxabicyclo[3.3.1]nonan-7-amine

Katalognummer: B13570771
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: QNZCFMWVLJMIAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxabicyclo[3.3.1]nonan-7-amine is a bicyclic organic compound featuring a unique 3.3.1 ring system with an oxygen atom in the bridgehead position (3-oxa) and an amine group at the 7-position. Its rigid bicyclic scaffold imparts distinct conformational stability, making it a valuable intermediate in pharmaceutical and materials chemistry. Derivatives of this compound, such as exo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine dihydrochloride (CAS: 1187310-06-0), are commercially available with ≥97% purity and are used in academic and industrial research . The compound’s structural uniqueness allows for diverse functionalization, enabling applications in drug design, polymer synthesis, and asymmetric catalysis .

Eigenschaften

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

3-oxabicyclo[3.3.1]nonan-7-amine

InChI

InChI=1S/C8H15NO/c9-8-2-6-1-7(3-8)5-10-4-6/h6-8H,1-5,9H2

InChI-Schlüssel

QNZCFMWVLJMIAE-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC(CC1COC2)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxabicyclo[3.3.1]nonan-7-amine can be achieved through several methods. One common approach involves the reaction of 3-aryl-2-nitroprop-2-en-1-ols with (E)-7-aryl-7-oxohept-5-enals, catalyzed by modularly designed organocatalysts (MDOs). This reaction proceeds through a domino Michael-hemiacetalization-Michael reaction, followed by PCC oxidation, yielding the desired product with high stereoselectivity .

Industrial Production Methods

Industrial production methods for 3-Oxabicyclo[3.3.1]nonan-7-amine are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar catalytic processes could be adapted for larger-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Oxabicyclo[3.3.1]nonan-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halides for substitution reactions .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Wirkmechanismus

The mechanism of action of 3-Oxabicyclo[3.3.1]nonan-7-amine involves the inhibition of key redox enzymes, leading to increased reactive oxygen species (ROS) and subsequent mitochondrial damage and DNA damage. This ultimately results in apoptosis of the target cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

2.1. 3,7-Diazabicyclo[3.3.1]nonan-9-one Derivatives
  • Key Differences : Replaces the 3-oxa bridge with two nitrogen atoms (3,7-diaza), enhancing hydrogen-bonding capacity and altering electronic properties.
  • Applications : Widely studied for biological activity (e.g., antimicrobial, antiviral). Derivatives like 3-cyclopropanmethyl-7-alkoxyalkyl variants show lower toxicity and improved pharmacokinetics compared to 3-oxa analogues .
  • Synthesis : Prepared via multistep alkylation and cyclization, with yields >70% .
2.2. 9-Substituted 3-Oxabicyclo[3.3.1]nonanes
  • Examples: 9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine hydrochloride (CAS: 2490432-76-1): Fluorination at C9 increases lipophilicity and metabolic stability. Purity: ≥95% . (7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid (CAS: 2173072-06-3): Benzylamine and carboxylic acid groups enable peptide coupling; molecular weight: 275.34 g/mol .
  • NMR Analysis : 9-Substituents (e.g., cyclohexyl, phenyl) induce distinct conformational shifts. For instance, axial substituents ("a" configuration) at C9 reduce ring strain compared to equatorial ("p") .
2.3. 3,9-Diazabicyclo[3.3.1]nonan-7-amine Derivatives
  • Examples: 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine (CAS: 161867-86-3): Exhibits exo/endo isomerism; endo isomers show higher solubility in polar solvents . 3,9-Dimethyl variants (CAS: 141549-86-2): Methyl groups enhance steric hindrance, reducing reactivity but improving thermal stability .
  • Biological Activity : Diazabicyclic analogues demonstrate stronger receptor binding (e.g., serotonin receptors) than 3-oxa counterparts due to nitrogen’s lone-pair interactions .

Key Research Findings

  • Conformational Rigidity : The 3-oxa bridge restricts ring puckering, favoring chair-like conformations critical for enantioselective synthesis .
  • Synthetic Versatility: Derivatives like 3-oxabicyclo[3.3.1]nonan-9-one serve as precursors for alcohols (e.g., 9α-ol and 9β-ol) via Na/EtOH reduction .
  • Polymer Applications : Optically active polyimides derived from 3-oxabicyclo[3.2.1]octane dianhydrides exhibit high thermal stability (decomposition >300°C), highlighting the impact of ring size on material properties .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.